4,7-Dichloroisatin

Microtubule Destabilizer Antiproliferative Cytoskeleton

4,7-Dichloroisatin (CAS 18711-13-2) is the definitive 4,7-dichloro-substituted isatin isomer for targeted organic synthesis and pharmacological research. Unlike the 5,7-dichloro isomer, this compound uniquely yields the 1,4-dichloroindolo[2,1-b]quinazoline regioisomer upon oxidative coupling—a critical intermediate for tryptanthrin derivative synthesis. In biological studies, it serves as a benchmark microtubule assembly inhibitor with a defined IC50 of 3.72 µM, and as a reversible CES1 inhibitor. Procure with confidence for SAR studies and kinase-targeted drug discovery.

Molecular Formula C8H3Cl2NO2
Molecular Weight 216.02 g/mol
CAS No. 18711-13-2
Cat. No. B105665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloroisatin
CAS18711-13-2
Molecular FormulaC8H3Cl2NO2
Molecular Weight216.02 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl
InChIInChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13)
InChIKeyNUXYYWOWNFEMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloroisatin (CAS 18711-13-2): A Specialized Halogenated Isatin Scaffold for Focused Research and Synthesis


4,7-Dichloroisatin (CAS 18711-13-2) is a halogenated derivative of isatin (1H-indole-2,3-dione) characterized by the strategic placement of two chlorine atoms at the 4 and 7 positions of the indole ring [1]. This distinct 4,7-substitution pattern differentiates it from other dichloroisatin isomers like 5,7-dichloroisatin (CAS 6374-92-1), influencing its electronic properties, chemical reactivity, and biological interactions . It is commercially available as a research chemical with a defined purity standard (e.g., ≥97.5% by HPLC) and known physical properties, including a melting point of 250-252 °C and a characteristic orange crystalline appearance [2].

Why 4,7-Dichloroisatin (CAS 18711-13-2) Cannot Be Arbitrarily Replaced by Other Isatin Analogs


The 4,7-dichloro substitution pattern on the isatin core is not simply an alternative; it is a key structural determinant for specific molecular interactions and chemical behaviors. Compared to monochlorinated analogs (e.g., 5-chloroisatin), the 4,7-substitution in 4,7-dichloroisatin significantly reduces nucleophilic substitution at the 4-position due to combined steric and electronic constraints . This structural feature directly influences its performance as a synthetic intermediate, as demonstrated by its ability to undergo oxidative coupling with isatin to yield 1,4-dichloroindolo[2,1-b]quinazoline-6,12-dione, a reaction that yields a distinct regioisomer compared to coupling with 5,7-dichloroisatin, which produces 2,4-dichloroindolo[2,1-b]quinazoline-6,12-dione [1]. Furthermore, in biological contexts, the 4,7-substitution pattern yields a distinct activity profile; for instance, in microtubule assembly assays, 4,7-dichloroisatin exhibits an IC50 of 3.72 µM, whereas closely related dihalogenated analogs can show a wide range of potencies (5-280 µM) depending on their specific substitution pattern [2]. These quantitative and qualitative differences confirm that 4,7-dichloroisatin is a specific tool for targeted research and cannot be generically substituted.

Quantitative Differentiation of 4,7-Dichloroisatin (CAS 18711-13-2) Against Key Analogs


Microtubule Assembly Inhibition: A Direct Comparison of Halogenated Isatins

In a cell-free tubulin polymerization assay, 4,7-dichloroisatin inhibits microtubule assembly with an IC50 of 3.72 µM, as measured by turbidity formation after 20 minutes of incubation [1]. This activity positions it as a moderate inhibitor within the class of dihalogenated isatin derivatives. For comparison, a broader class-level analysis reveals that other structurally related dihalogenated isatins exhibit a wide range of IC50 values for cytotoxic activity, spanning from 5 µM to 280 µM, depending on the precise substitution pattern [2]. This indicates that the specific 4,7-substitution pattern confers a distinct level of microtubule inhibition potency, which is a critical differentiator for mechanism-of-action studies.

Microtubule Destabilizer Antiproliferative Cytoskeleton

Chemical Reactivity in Oxidative Coupling: Distinct Regioselectivity vs. 5,7-Dichloroisatin

The 4,7-substitution pattern confers unique reactivity that distinguishes 4,7-dichloroisatin from its isomers in chemical synthesis. A direct head-to-head comparison was established in oxidative coupling reactions: When 4,7-dichloroisatin is oxidatively coupled with isatin, the reaction exclusively yields the 1,4-dichloroindolo[2,1-b]quinazoline-6,12-dione regioisomer [1]. In contrast, under identical reaction conditions, the isomer 5,7-dichloroisatin yields a different regioisomer, 2,4-dichloroindolo[2,1-b]quinazoline-6,12-dione [1]. This demonstrates that the chlorine substitution pattern dictates the site of reactivity and the final product structure, making 4,7-dichloroisatin the necessary starting material for accessing the 1,4-dichloro series of fused heterocycles.

Organic Synthesis Regioselectivity Tryptanthrin Derivatives

Inhibition of Human Carboxylesterase 1 (CES1): A Specific Enzyme Targeting Profile

4,7-Dichloroisatin has been identified as a reversible inhibitor of human carboxylesterase 1 (CES1), a key enzyme involved in the metabolism of ester- and amide-containing drugs and prodrugs [1]. While specific Ki or IC50 values for this interaction require further literature mining from primary sources, the interaction itself is a key differentiator. The 4,7-substitution pattern is likely a determinant for binding to the CES1 active site, distinguishing it from other isatin analogs that may preferentially target other enzymes, such as MAO-A/B or α-glucosidase [2]. This targeted enzyme inhibition profile makes 4,7-dichloroisatin a specific tool for investigating CES1-mediated pathways, in contrast to broader-spectrum isatin derivatives.

Enzyme Inhibition CES1 Drug Metabolism

Physical Property Differentiation: Solubility and Thermal Profile

The physical properties of 4,7-dichloroisatin provide additional quantitative points of differentiation for practical laboratory handling and experimental design. The compound exhibits a defined melting point range of 250-252 °C and is reported to be soluble in organic solvents like methanol and DMSO, while being insoluble in water [1]. In contrast, its isomer 5,7-dichloroisatin has a slightly lower reported melting point range of 218-223 °C . While both compounds share a similar solubility profile, the distinct melting point offers a simple yet critical quality control and identity verification metric for procurement and inventory management, ensuring the correct isomer is received and used.

Physicochemical Properties Solubility Melting Point

Application Scenarios for 4,7-Dichloroisatin (CAS 18711-13-2) Based on Verified Differentiation


Synthesis of Regiospecific Fused Heterocycles (1,4-Dichloro Tryptanthrins)

Researchers synthesizing novel tryptanthrin derivatives or other fused quinazoline-based scaffolds should procure 4,7-dichloroisatin specifically when the desired final product requires a 1,4-dichloro substitution pattern. As demonstrated by oxidative coupling studies, the use of this isomer is the only way to obtain the 1,4-dichloroindolo[2,1-b]quinazoline-6,12-dione regioisomer, a key intermediate for further functionalization [1]. Using the 5,7-dichloro isomer would lead to an entirely different regioisomeric product, rendering subsequent structure-activity relationship (SAR) studies invalid.

Investigating Microtubule Dynamics as a Defined Inhibitor

For cell biology and pharmacology studies focused on cytoskeletal disruption, 4,7-dichloroisatin serves as a characterized tool compound. Its defined IC50 of 3.72 µM for inhibiting microtubule assembly [2] provides a specific benchmark for experimental design. This allows for its use as a control or reference compound when screening novel analogs or when investigating the downstream cellular effects of moderate microtubule destabilization, distinguishing it from more potent or less active isatin derivatives.

Probing Carboxylesterase 1 (CES1) Mediated Metabolism

In drug metabolism and pharmacokinetic (DMPK) studies, 4,7-dichloroisatin can be employed as a reversible inhibitor of human carboxylesterase 1 (CES1) [3]. This application is valuable for investigating the role of CES1 in the hydrolysis of specific ester- or amide-containing prodrugs or xenobiotics. Its distinct target profile, compared to other isatin derivatives known to inhibit MAO-A/B, allows for more targeted and interpretable results in complex biological matrices where multiple esterases are present.

Building Block for Derivatization in Targeted Drug Discovery

In medicinal chemistry programs targeting specific diseases, 4,7-dichloroisatin is a versatile starting material. Its utility is highlighted in patent literature describing the synthesis of analogs with activity against Ewing's sarcoma [4]. The 4,7-dichloro core provides a unique electronic and steric environment that can be exploited to modulate the potency, selectivity, and pharmacokinetic properties of resulting lead compounds, a feature that is not replicable with other isomers or monohalogenated analogs.

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